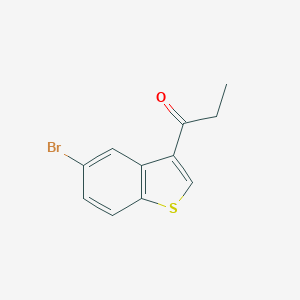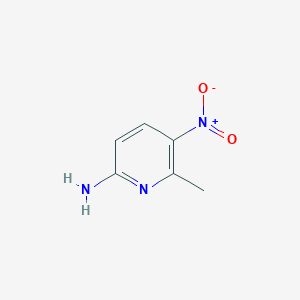![molecular formula C18H11Cl5N2S2 B185717 3-Chloro-4,5-bis[(3,4-dichlorobenzyl)sulfanyl]pyridazine CAS No. 5273-31-4](/img/structure/B185717.png)
3-Chloro-4,5-bis[(3,4-dichlorobenzyl)sulfanyl]pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-4,5-bis[(3,4-dichlorobenzyl)sulfanyl]pyridazine is a chemical compound that belongs to the class of bis(pyridazine) disulfides. It has gained significant attention in scientific research due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Wissenschaftliche Forschungsanwendungen
3-Chloro-4,5-bis[(3,4-dichlorobenzyl)sulfanyl]pyridazine has been found to exhibit significant biological activities, including antimicrobial, antifungal, and antitumor properties. It has also been investigated for its potential use as a corrosion inhibitor, as well as in the development of new materials with improved properties.
Wirkmechanismus
The mechanism of action of 3-Chloro-4,5-bis[(3,4-dichlorobenzyl)sulfanyl]pyridazine is not fully understood. However, it is believed to exert its biological activities through the inhibition of key enzymes and proteins involved in various cellular processes.
Biochemical and Physiological Effects:
Studies have shown that 3-Chloro-4,5-bis[(3,4-dichlorobenzyl)sulfanyl]pyridazine exhibits potent antimicrobial and antifungal activities against a wide range of microorganisms. It has also been found to possess significant anticancer activity, with the ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines. Additionally, it has been shown to possess antioxidant and anti-inflammatory properties, which may have implications in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-Chloro-4,5-bis[(3,4-dichlorobenzyl)sulfanyl]pyridazine in lab experiments is its potent biological activity. This makes it an attractive candidate for the development of new drugs and materials. However, its limited solubility in water and other solvents can pose a challenge in certain experiments.
Zukünftige Richtungen
There are several future directions for the research and development of 3-Chloro-4,5-bis[(3,4-dichlorobenzyl)sulfanyl]pyridazine. These include:
1. Further investigation of its mechanism of action to better understand its biological activities.
2. Development of new derivatives with improved solubility and biological activity.
3. Investigation of its potential use as a corrosion inhibitor in various industries.
4. Exploration of its potential use in the development of new materials with improved properties.
5. Further investigation of its potential use in the treatment of various diseases, including cancer, microbial infections, and inflammation.
In conclusion, 3-Chloro-4,5-bis[(3,4-dichlorobenzyl)sulfanyl]pyridazine is a promising chemical compound with significant potential for use in various fields, including pharmaceuticals, agrochemicals, and materials science. Its potent biological activity makes it an attractive candidate for the development of new drugs and materials, and further research is needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
The synthesis of 3-Chloro-4,5-bis[(3,4-dichlorobenzyl)sulfanyl]pyridazine involves the reaction of 3,4-dichlorobenzyl chloride with sodium sulfide in the presence of sodium hydroxide to obtain 3,4-dichlorobenzyl thiol. This is then reacted with 3-chloropyridazine in the presence of potassium carbonate to obtain the desired compound.
Eigenschaften
CAS-Nummer |
5273-31-4 |
|---|---|
Produktname |
3-Chloro-4,5-bis[(3,4-dichlorobenzyl)sulfanyl]pyridazine |
Molekularformel |
C18H11Cl5N2S2 |
Molekulargewicht |
496.7 g/mol |
IUPAC-Name |
3-chloro-4,5-bis[(3,4-dichlorophenyl)methylsulfanyl]pyridazine |
InChI |
InChI=1S/C18H11Cl5N2S2/c19-12-3-1-10(5-14(12)21)8-26-16-7-24-25-18(23)17(16)27-9-11-2-4-13(20)15(22)6-11/h1-7H,8-9H2 |
InChI-Schlüssel |
DAPJKSHQYAJFST-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1CSC2=CN=NC(=C2SCC3=CC(=C(C=C3)Cl)Cl)Cl)Cl)Cl |
Kanonische SMILES |
C1=CC(=C(C=C1CSC2=CN=NC(=C2SCC3=CC(=C(C=C3)Cl)Cl)Cl)Cl)Cl |
Andere CAS-Nummern |
5273-31-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



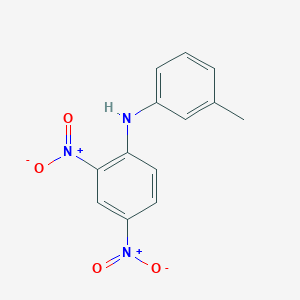
![2-[(2-Thienylmethylene)amino]phenol](/img/structure/B185637.png)


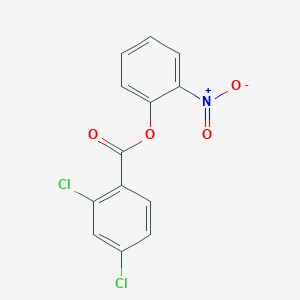

![Phenol, 4-[[(4-methoxyphenyl)methylene]amino]-](/img/structure/B185642.png)
![Ethyl 4-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B185644.png)
![7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile](/img/structure/B185648.png)
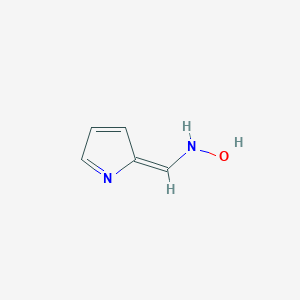

![3-Benzyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B185657.png)
